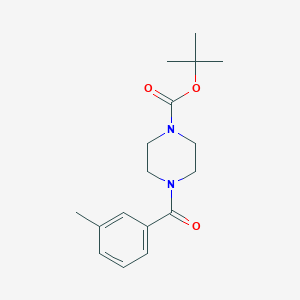
1,1-Dimethylethyl 4-(3-methylbenzoyl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylethyl 4-(3-methylbenzoyl)-1-piperazinecarboxylate is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-methylbenzoyl group and a 1,1-dimethylethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-(3-methylbenzoyl)-1-piperazinecarboxylate typically involves the reaction of 3-methylbenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,1-dimethylethyl chloroformate to form the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
1,1-Dimethylethyl 4-(3-methylbenzoyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: 3-methylbenzoic acid derivatives.
Reduction: 1,1-dimethylethyl 4-(3-methylbenzyl)-1-piperazinecarboxylate.
Substitution: Various substituted piperazine derivatives.
科学研究应用
1,1-Dimethylethyl 4-(3-methylbenzoyl)-1-piperazinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,1-Dimethylethyl 4-(3-methylbenzoyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 1,1-Dimethylethyl 4-(3-chlorobenzoyl)-1-piperazinecarboxylate
- 1,1-Dimethylethyl 4-(3-nitrobenzoyl)-1-piperazinecarboxylate
- 1,1-Dimethylethyl 4-(3-methoxybenzoyl)-1-piperazinecarboxylate
Uniqueness
1,1-Dimethylethyl 4-(3-methylbenzoyl)-1-piperazinecarboxylate is unique due to the presence of the 3-methylbenzoyl group, which imparts specific chemical and biological properties. This compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
属性
分子式 |
C17H24N2O3 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(3-methylbenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-13-6-5-7-14(12-13)15(20)18-8-10-19(11-9-18)16(21)22-17(2,3)4/h5-7,12H,8-11H2,1-4H3 |
InChI 键 |
ZPQVPPFEOCCVEM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)


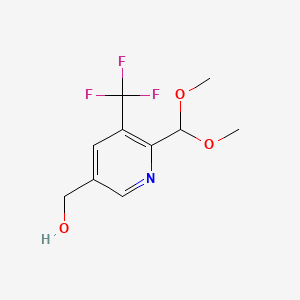
![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)
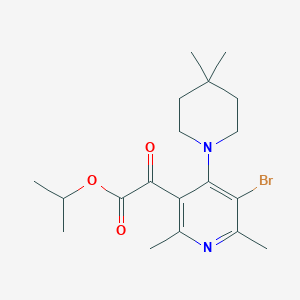

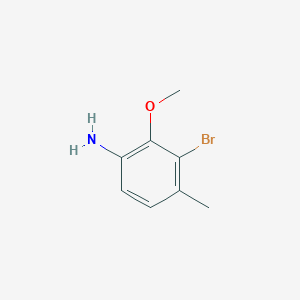
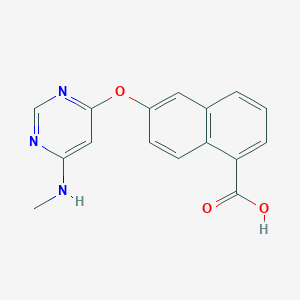
![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)
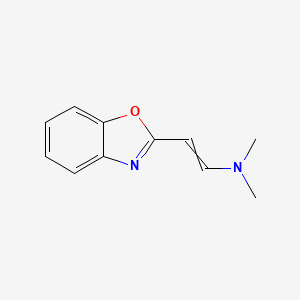
![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)
